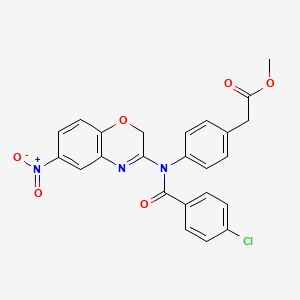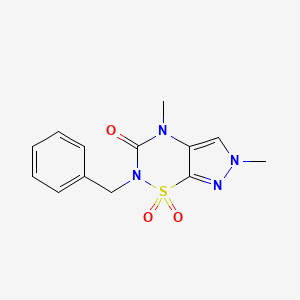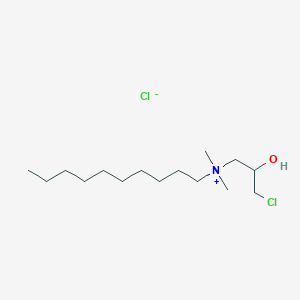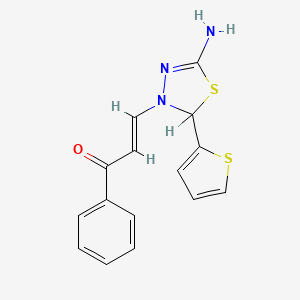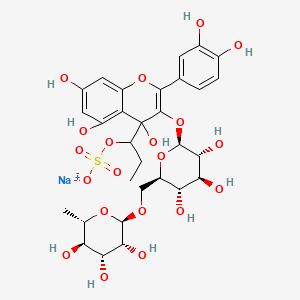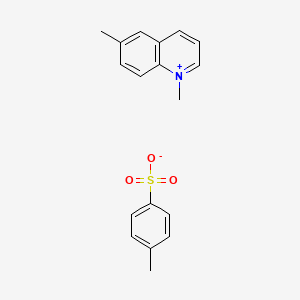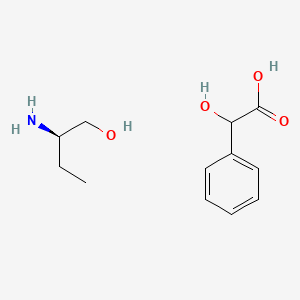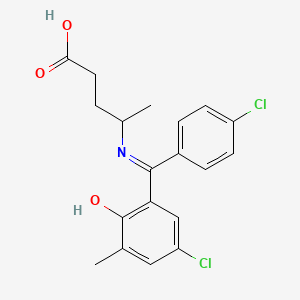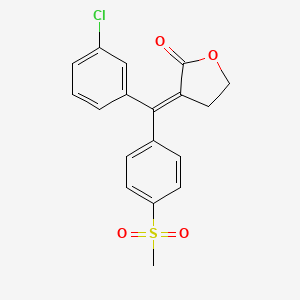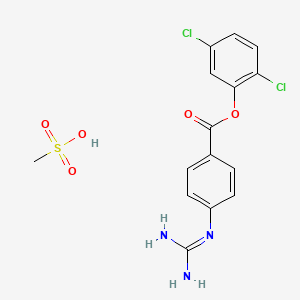
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety, an aminoiminomethyl group, and a 2,5-dichlorophenyl ester. The monomethanesulfonate part of the compound adds to its solubility and stability, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate typically involves multiple steps. The initial step often includes the esterification of benzoic acid with 2,5-dichlorophenol under acidic conditions. This is followed by the introduction of the aminoiminomethyl group through a series of nucleophilic substitution reactions. The final step involves the addition of the monomethanesulfonate group to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoiminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoiminomethyl group plays a crucial role in its binding affinity, while the 2,5-dichlorophenyl ester enhances its stability and solubility. The monomethanesulfonate group further aids in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Phenyl esters: Compounds such as phenyl acetate and phenyl propionate have similar ester functionalities but lack the aminoiminomethyl group.
Chlorinated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,6-dichlorobenzoic acid have similar chlorination patterns but differ in their overall structure.
Uniqueness
The uniqueness of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminoiminomethyl group, along with the 2,5-dichlorophenyl ester and monomethanesulfonate, makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
111884-43-6 |
|---|---|
Fórmula molecular |
C15H15Cl2N3O5S |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C14H11Cl2N3O2.CH4O3S/c15-9-3-6-11(16)12(7-9)21-13(20)8-1-4-10(5-2-8)19-14(17)18;1-5(2,3)4/h1-7H,(H4,17,18,19);1H3,(H,2,3,4) |
Clave InChI |
OATVYKDDXIDZPQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=C(C=CC(=C2)Cl)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


